19-Hydroxyandrostenedione

Description

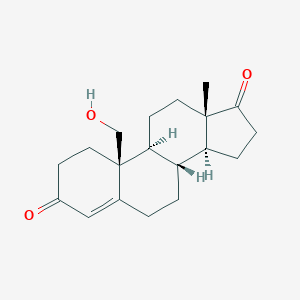

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10S,13S,14S)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUHPTGEXRHMQQ-BGJMDTOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199007, DTXSID90862078 | |

| Record name | 19-Hydroxy-4-androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-Hydroxyandrost-4-ene-3,17-dione,(+/-)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 19-Hydroxyandrost-4-ene-3,17-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

510-64-5, 61342-08-3 | |

| Record name | 19-Hydroxyandrostenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Hydroxy-4-androstene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 510-64-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19-Hydroxy-4-androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-Hydroxyandrost-4-ene-3,17-dione,(+/-)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-hydroxyandrost-4-ene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 19-HYDROXYANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A546CQ0584 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 19-Hydroxyandrost-4-ene-3,17-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Chronicle of 19-Hydroxyandrostenedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the discovery and historical journey of 19-hydroxyandrostenedione (19-OHA), a pivotal intermediate in estrogen biosynthesis. From its initial identification in the mid-20th century to its quantification by modern analytical techniques, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. We delve into the seminal discovery, the evolution of its biochemical understanding, and the chronological advancement of analytical methodologies, offering a detailed perspective on the scientific integrity and causality behind key experimental choices. This guide serves as an authoritative resource, grounded in comprehensive references, to illuminate the path of 19-OHA from a mere curiosity to a significant molecule in steroid biochemistry.

Introduction: The Dawn of a New Steroid Intermediate

In the intricate tapestry of steroid biochemistry, the conversion of androgens to estrogens, a process known as aromatization, stands as a cornerstone of endocrine function. The enzyme responsible for this transformation, aromatase (CYP19A1), has been a subject of intense research for decades. Long before the intricate molecular mechanisms were elucidated, scientists were on a quest to identify the intermediary steps in this critical pathway. It was within this context of scientific exploration that this compound emerged from the shadows of the steroid metabolome. This guide will trace the discovery and scientific history of this important, yet often overlooked, steroid.

The Seminal Discovery: Meyer's Groundbreaking Work

The first documented report of this compound dates back to 1955, a landmark year in steroid research. A.S. Meyer, through a series of meticulous experiments, incubated androstenedione and dehydroepiandrosterone (DHEA) with bovine adrenal homogenate preparations.[1] Amidst a "wide galaxy of conversion products," a novel hydroxylated metabolite was isolated and identified: this compound.[2] This discovery was not merely the identification of a new compound; Meyer astutely proposed that this 19-hydroxylation was the initial and obligatory step in the aromatization of androgens to estrogens.[3]

Initial Experimental Protocol: A Glimpse into Mid-Century Biochemistry

The experimental design employed by Meyer, though rudimentary by today's standards, was elegant in its approach. The core of the methodology involved:

-

Incubation: Bovine adrenal glands were homogenized and incubated with the androgen substrates (androstenedione or DHEA). This provided the enzymatic machinery necessary for the metabolic conversion.

-

Extraction: Following incubation, the mixture was subjected to solvent extraction to isolate the steroid products from the aqueous homogenate.

-

Chromatography: The crude extract was then fractionated using paper chromatography, a technique that separates compounds based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent system).

-

Characterization: The separated compounds were then characterized using techniques such as melting point determination and infrared spectroscopy, which provided structural information based on the absorption of infrared radiation by specific chemical bonds.

This pioneering work laid the foundational stone for our understanding of estrogen biosynthesis and established 19-OHA as a key player in this pathway.

Elucidating the Biochemical Pathway: The Role of Aromatase

Following its discovery, the scientific community embarked on a journey to precisely delineate the role of this compound in the aromatase reaction. It is now well-established that the conversion of androstenedione to estrone is a three-step oxidative process, with 19-OHA being the first stable intermediate.[2]

The Aromatase Reaction Mechanism

The aromatase enzyme, a member of the cytochrome P450 superfamily, catalyzes the following sequential reactions:

-

First Hydroxylation: Androstenedione is hydroxylated at the C19 methyl group to form this compound.

-

Second Hydroxylation: this compound is further oxidized to 19-oxoandrostenedione.

-

Aromatization: The final step involves the cleavage of the C10-C19 bond and subsequent aromatization of the A-ring to yield estrone and formic acid.

Figure 1: The biosynthetic pathway of estrone from androstenedione via this compound, catalyzed by the enzyme aromatase.

The Evolution of Analytical Methodologies: From Bioassays to Mass Spectrometry

The ability to accurately and sensitively measure this compound in biological matrices has been pivotal in understanding its physiological and pathological roles. The analytical techniques employed have evolved dramatically over the decades, reflecting the broader advancements in analytical chemistry.

Early Days: Radiometric Assays

In the years following its discovery, the quantification of this compound relied heavily on radiometric assays. These methods involved the use of radioactively labeled precursors, such as tritiated ([³H]) androstenedione. The extent of 19-hydroxylation was indirectly measured by quantifying the amount of radioactivity incorporated into the 19-hydroxylated product after separation by chromatography. While groundbreaking for their time, these methods were often laborious, lacked high specificity, and involved the handling of radioactive materials.

The Advent of Immunoassays: A Leap in Sensitivity

The development of radioimmunoassay (RIA) in the 1960s revolutionized the field of endocrinology and provided a much-needed tool for the sensitive measurement of steroid hormones.[4][5][6][7] The principle of RIA is based on the competition between a radiolabeled antigen (in this case, a derivative of this compound) and the unlabeled antigen in a sample for a limited number of antibody binding sites.[8]

Typical Radioimmunoassay Workflow:

-

Antibody Production: An antibody specific to this compound is generated by immunizing an animal with a this compound-protein conjugate.

-

Radiolabeling: A small amount of this compound is chemically modified to incorporate a radioactive isotope (e.g., ¹²⁵I or ³H).

-

Competitive Binding: A known amount of the radiolabeled this compound and the specific antibody are incubated with the biological sample containing an unknown amount of endogenous this compound.

-

Separation: The antibody-bound fraction is separated from the free fraction.

-

Detection: The radioactivity of the bound fraction is measured using a gamma or beta counter. The concentration of this compound in the sample is inversely proportional to the measured radioactivity.

References

- 1. Synthesis of 19-hydroxy-[7-2H2]androstenedione for human metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioimmunoassay: review of basic principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radio immunoassay (RIA) | PPTX [slideshare.net]

- 6. Radioimmunoassay | Embryo Project Encyclopedia [embryo.asu.edu]

- 7. Radioimmunoassay - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of 19-Hydroxyandrostenedione in the Adrenal Glands

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the biosynthesis of 19-hydroxyandrostenedione (19-OH-A4), a critical intermediate in steroidogenic pathways within the human adrenal gland. Moving beyond a simple description of enzymatic steps, this document elucidates the intricate regulatory mechanisms, the central role of cytochrome P450 aromatase (CYP19A1), and the physiological and pathophysiological implications of this C19 steroid. We will explore the causality behind experimental designs for its study, present detailed protocols for its quantification, and discuss its significance as both a precursor to estrogens and a potential hypertensinogenic agent. This guide is designed to serve as an authoritative resource, grounded in established scientific literature, for professionals engaged in endocrinology research and steroid-related drug development.

Foundational Context: The Adrenal Steroidogenic Matrix

All steroid hormones in the adrenal glands originate from a common precursor, cholesterol.[1][2] The adrenal cortex is functionally and histologically divided into three zones: the zona glomerulosa, zona fasciculata, and zona reticularis, each with a unique enzymatic profile that dictates its primary steroid output (mineralocorticoids, glucocorticoids, and androgens, respectively).[2][3]

The synthesis of C19 steroids, often termed "adrenal androgens," occurs predominantly in the zona reticularis.[1][4] The pathway begins with the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[1][5] The cholesterol side-chain cleavage enzyme, CYP11A1, then converts cholesterol to pregnenolone, the universal precursor for all steroid hormones.[1][6]

From pregnenolone, the pathway to androstenedione—the direct substrate for 19-OH-A4 synthesis—can proceed via two primary routes, the Δ5 and Δ4 pathways. The balance between these pathways is largely determined by the relative activities of two key enzymes: 17α-hydroxylase/17,20-lyase (CYP17A1) and 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2).[5][7]

-

Δ5 Pathway: Pregnenolone is hydroxylated by CYP17A1 to form 17-hydroxypregnenolone, which is then converted to dehydroepiandrosterone (DHEA) by the 17,20-lyase activity of the same enzyme. DHEA is subsequently converted to androstenedione by HSD3B2.[1]

-

Δ4 Pathway: Pregnenolone is first converted to progesterone by HSD3B2. Progesterone is then hydroxylated by CYP17A1 to 17-hydroxyprogesterone, which is less efficiently converted to androstenedione by the 17,20-lyase activity of CYP17A1.[6]

The human adrenal zona reticularis has a unique enzymatic milieu, characterized by low HSD3B2 expression, which favors the Δ5 pathway and the production of DHEA and its sulfated form, DHEAS.[5] Androstenedione is then produced from DHEA, serving as a key branch-point for further metabolism.[8]

The Core Reaction: Aromatase-Mediated 19-Hydroxylation

The primary and most well-characterized pathway for the synthesis of this compound is the first step in the conversion of androgens to estrogens, a reaction catalyzed exclusively by the enzyme cytochrome P450 aromatase (CYP19A1).[9][10]

Aromatase is a monooxygenase that catalyzes a complex and irreversible three-step oxidation process to convert the C19 androgenic steroid ring into a C18 phenolic A ring characteristic of estrogens.[9][11][12] When androstenedione is the substrate:

-

Step 1 (19-Hydroxylation): The first step is the hydroxylation of the C19 methyl group of androstenedione to produce the intermediate, This compound (19-OH-A4) .[9][13]

-

Step 2 (19-Oxidation): The second step involves a further oxidation of the 19-hydroxy group to form 19-oxoandrostenedione.[9]

-

Step 3 (Aromatization): The final step is the oxidative cleavage of the C10-C19 bond, leading to the formation of estrone and the release of formic acid.[9][11]

A critical aspect of this reaction is its distributive nature. The intermediates, this compound and 19-oxoandrostenedione, are not obligatorily retained at the enzyme's active site. They can dissociate from the aromatase complex and enter circulation or be found within tissues, including the adrenal glands, before potentially re-binding for subsequent conversion to estrone.[9] This dissociation is what allows 19-OH-A4 to be considered a distinct secretory product of tissues expressing aromatase.

Caption: Aromatase (CYP19A1) pathway for estrogen synthesis.

Regulation of this compound Synthesis

The production of 19-OH-A4 is intrinsically linked to the regulation of its precursors and the expression and activity of CYP19A1. In the adrenal gland, the primary regulator of androgen precursor synthesis is Adrenocorticotropic Hormone (ACTH).[4]

-

ACTH Stimulation: ACTH, released from the pituitary, stimulates the entire cascade of adrenal steroidogenesis, starting from cholesterol uptake and its conversion to pregnenolone.[1] Studies have shown that ACTH administration significantly increases the adrenal output of androstenedione and other C19 steroids, thereby increasing the available substrate for CYP19A1.[14] Direct evidence indicates that 19-OH-A4 secretion by the adrenal cortex is under the control of ACTH.[15]

-

Renin-Angiotensin System (RAS): There is also evidence to suggest that the RAS may play a role in regulating 19-OH-A4 secretion, adding another layer of complexity to its control within the adrenal gland.[15]

-

CYP19A1 Expression: The expression of the CYP19A1 gene itself is tissue-specific and controlled by different promoters. While primarily associated with the gonads and adipose tissue, aromatase is also expressed in the adrenal glands.[9][13] Its regulation in adrenal tissue is less understood than in other tissues but is a critical factor determining the local capacity for 19-OH-A4 and subsequent estrogen synthesis.

Differentiating from Other Hydroxylated Androgens: The Case of 11β-Hydroxyandrostenedione

It is crucial for researchers to distinguish 19-OH-A4 from other structurally similar androgens produced in the adrenal glands, most notably 11β-hydroxyandrostenedione (11-OHA4).

-

Distinct Biosynthesis: Unlike 19-OH-A4 which is a product of CYP19A1, 11-OHA4 is synthesized from androstenedione by the enzyme 11β-hydroxylase (CYP11B1).[6][16] This enzyme is characteristic of the zona fasciculata and reticularis and is the same enzyme responsible for the final step of cortisol synthesis.[6]

-

Relative Abundance: Quantitative analysis of adrenal vein blood has revealed that 11-OHA4 is, in fact, one of the most abundant unconjugated C19 steroids secreted by the human adrenal gland, with levels often exceeding those of DHEA and androstenedione under basal conditions.[14][17]

-

Distinct Function: While 19-OH-A4 is an estrogen precursor, 11-OHA4 and its downstream metabolite 11-ketotestosterone are considered active androgens and important markers of adrenal androgen excess, particularly in conditions like 21-hydroxylase deficiency.[6][17]

This distinction highlights the complexity of adrenal androgen metabolism, where the position of a single hydroxyl group dictates the enzymatic origin and biological destiny of the steroid molecule.

Physiological and Pathophysiological Significance

While 19-OH-A4 is an intermediate, its ability to dissociate from aromatase allows it to exert potential biological effects.

-

Estrogen Precursor: The primary role of 19-OH-A4 is to serve as an intermediate in the biosynthesis of estrogens.[9][18] Its formation is a committed step towards aromatization.[19]

-

Hypertensinogenic and Sodium-Retaining Effects: Several studies, primarily in rat models, have investigated the potential for 19-OH-A4 to act as a hypertensinogenic steroid. Some reports indicate that administration of 19-OH-A4 can cause sodium retention and high blood pressure, mimicking a state of mineralocorticoid excess.[20][21][22] However, other studies have failed to confirm a potent aldosterone-amplifying or intrinsic mineralocorticoid effect, suggesting that its role in blood pressure regulation may be complex, possibly dependent on species, dose, or genetic background.[23] Plasma concentrations of 19-OH-A4 have been found to be higher in some patients with essential hypertension, suggesting it may be a newly recognized hypertensinogenic steroid in humans.[21]

Methodologies for the Study of this compound

Investigating the biosynthesis and function of 19-OH-A4 requires robust and specific methodologies. The causality behind these experimental choices is paramount for generating reliable data.

In Vitro Enzyme Assays

-

Objective: To characterize the kinetics and regulation of the enzymatic conversion of androstenedione to 19-OH-A4.

-

Rationale: In vitro systems allow for the isolation of the specific enzymatic reaction from the complexities of the whole organism, enabling precise measurement of enzyme activity under controlled conditions.

-

Methodology:

-

Source of Enzyme: Microsomal fractions are prepared from adrenal tissue or from cell lines engineered to express human CYP19A1.[18] The microsomal fraction is enriched with cytochrome P450 enzymes.

-

Reaction Mixture: The reaction buffer typically contains the enzyme source, a known concentration of the substrate (androstenedione, often radiolabeled for easier detection), and essential co-factors, particularly an NADPH-generating system, as P450 enzymes require reducing equivalents from NADPH.[11]

-

Incubation: The reaction is initiated by adding the substrate and incubated at a physiological temperature (e.g., 37°C) for a defined period.

-

Reaction Termination & Extraction: The reaction is stopped, often by rapid cooling and the addition of an organic solvent (e.g., ethyl acetate) to extract the steroids.

-

Analysis: The products (19-OH-A4, estrone) are separated from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified.[24]

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To accurately measure the concentration of 19-OH-A4 and related steroids in biological samples such as plasma, serum, or adrenal tissue extracts.

-

Rationale: LC-MS/MS is the gold standard for steroid analysis due to its exceptional specificity and sensitivity. It can distinguish between isobaric compounds (molecules with the same mass, like 19-OH-A4 and 11-OHA4) that are difficult to resolve with immunoassays.

-

Methodology Workflow:

Caption: Typical workflow for steroid quantification by LC-MS/MS.

-

Protocol Validation: A self-validating LC-MS/MS protocol requires the inclusion of a stable isotope-labeled internal standard (e.g., deuterium-labeled 19-OH-A4) at the beginning of sample processing.[25] This standard co-purifies with the endogenous analyte and corrects for any losses during extraction and variations in instrument response, ensuring highly accurate quantification.

Summary and Future Directions

The biosynthesis of this compound in the adrenal glands is a key metabolic event, representing the initial step of estrogen synthesis catalyzed by CYP19A1. While an intermediate, its ability to dissociate from the enzyme complex allows it to be a measurable secretory product of the adrenal cortex, regulated by ACTH. Its study is complicated by the existence of other hydroxylated androgens, such as the highly abundant 11β-hydroxyandrostenedione, necessitating the use of highly specific analytical techniques like LC-MS/MS.

Future research should focus on further elucidating the tissue-specific regulation of CYP19A1 expression within the adrenal gland and clarifying the controversial role of 19-OH-A4 in blood pressure regulation and its potential clinical relevance in hypertension. For drug development professionals, understanding the nuances of this pathway is critical for designing targeted therapies, such as aromatase inhibitors, and for interpreting their effects on the complete adrenal steroid profile.

References

- 1. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Endocrine System: Adrenal Cortex Hormone Biosynthesis & Deficiencies | ditki medical & biological sciences [ditki.com]

- 3. researchgate.net [researchgate.net]

- 4. Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the Adrenal Androgen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Variation in 3β-hydroxysteroid dehydrogenase activity and in pregnenolone supply rate can paradoxically alter androstenedione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Androstenedione | Rupa Health [rupahealth.com]

- 9. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. diseases.jensenlab.org [diseases.jensenlab.org]

- 12. diseases.jensenlab.org [diseases.jensenlab.org]

- 13. CYP19A1 cytochrome P450 family 19 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Evidence that this compound is secreted by the adrenal cortex and is under the control of ACTH and the renin-angiotensin system in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Adrenal-derived 11-Oxygenated 19-Carbon Steroids are the Dominant Androgens in Classic 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 18. KINETIC STUDIES ON THE ROLE OF 19-HYDROXYANDROST-4-ENE-3,17-DIONE IN ESTROGEN BIOSYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. C19 steroidal precursors of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound: evidence for a new class of sodium-retaining and hypertensinogenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound: a potent hypertensinogenic steroid in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Studies on the pressor mechanism of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A reevaluation of the mineralocorticoid and hypertensinogenic potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Secretion of this compound and 19-hydroxytestosterone by porcine Leydig cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis of 19-hydroxy-[7-2H2]androstenedione for human metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Aromatase in the Synthesis of 19-Hydroxyandrostenedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromatase, officially known as cytochrome P450 19A1 (CYP19A1), is a critical enzyme in steroidogenesis, responsible for the conversion of androgens to estrogens. This process is not a single-step conversion but a three-step reaction, with 19-hydroxyandrostenedione (19-OHA) being the first and crucial intermediate. Understanding the kinetics, regulation, and experimental methodologies related to 19-OHA synthesis is paramount for research in endocrinology, oncology, and drug development. This technical guide provides an in-depth overview of the role of aromatase in 19-OHA synthesis, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated biochemical and signaling pathways.

Biochemical Pathway of this compound Synthesis

Aromatase catalyzes the conversion of androstenedione to estrone through three successive oxidation steps, each requiring a molecule of NADPH and oxygen.[1] The first of these steps is the hydroxylation of the C19 methyl group of androstenedione to form this compound (19-OHA).[1] This is followed by the oxidation of 19-OHA to 19-oxoandrostenedione, and finally, the aromatization of the A-ring to produce estrone and formic acid.[1]

A key characteristic of aromatase is its distributive nature, meaning that the intermediates, including 19-OHA, can be released from the enzyme's active site before the subsequent reaction occurs.[2][3] This allows for the possibility of 19-OHA accumulation and potential physiological or pathological roles independent of its conversion to estrogens.

Biochemical pathway of 19-OHA synthesis by aromatase.

Quantitative Data on Aromatase Kinetics

The kinetics of the aromatase-catalyzed reactions have been studied in detail. The following tables summarize key kinetic parameters for the conversion of androstenedione and its intermediates by human cytochrome P450 19A1.

| Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| Androstenedione | 0.043 | 0.06 | 1.4 x 10⁶ | [1] |

| This compound | 0.38 | 0.13 | 3.4 x 10⁵ | [1] |

| 19-Oxoandrostenedione | 1.2 | 0.42 | 3.5 x 10⁵ | [1] |

Table 1: Steady-State Kinetic Parameters of Aromatase

| Ligand | Kd (µM) | Reference |

| Androstenedione | 0.13 | [1] |

| This compound | 1.5 | [1] |

| 19-Oxoandrostenedione | 3.6 | [1] |

| Estrone | 4.0 | [1] |

Table 2: Dissociation Constants of Aromatase Ligands

Signaling Pathways Regulating Aromatase Activity

The expression and activity of aromatase are tightly regulated by various signaling pathways, which in turn control the synthesis of 19-OHA. In ovarian granulosa cells, the primary regulator is the Follicle-Stimulating Hormone (FSH).[4] FSH binds to its G-protein coupled receptor, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3] cAMP then activates Protein Kinase A (PKA), which phosphorylates transcription factors that upregulate the expression of the CYP19A1 gene.[3][4]

FSH-mediated signaling pathway regulating aromatase expression.

Experimental Protocols

Accurate measurement of 19-OHA synthesis is crucial for research in this field. The following are detailed methodologies for key experiments.

Tritiated Water Release Assay for Aromatase Activity

This assay is a widely used method to measure the overall activity of aromatase. It relies on the stereospecific release of tritium from the 1β-position of a tritiated androgen substrate during the aromatization process.

Principle: The conversion of [1β-³H]-androstenedione to estrone by aromatase results in the release of a tritium atom, which then becomes part of the water molecule (³H₂O). The amount of radioactive water produced is directly proportional to the aromatase activity.

Materials:

-

[1β-³H]-androstenedione

-

NADPH

-

Microsomal preparation containing aromatase (e.g., from human placenta or recombinant source)

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal suspension

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the microsomal preparation.

-

Initiate the reaction by adding [1β-³H]-androstenedione.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding chloroform to extract the unmetabolized substrate and steroidal products.

-

Vortex the mixture and centrifuge to separate the aqueous and organic phases.

-

Carefully transfer a known volume of the aqueous phase (containing ³H₂O) to a new tube.

-

Add a dextran-coated charcoal suspension to the aqueous phase to adsorb any remaining tritiated steroids.

-

Centrifuge to pellet the charcoal.

-

Transfer the supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the aromatase activity based on the amount of ³H₂O formed per unit time per milligram of protein.

Workflow for the tritiated water release assay.

HPLC Method for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of 19-OHA from the reaction mixture.

Principle: The reaction mixture is injected into an HPLC system equipped with a reverse-phase column. A mobile phase gradient is used to separate the different steroids based on their polarity. The eluting compounds are detected by a UV detector, and the concentration of 19-OHA is determined by comparing its peak area to that of a known standard.

Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound standard

-

Reaction mixture from an aromatase assay

Procedure:

-

Sample Preparation: Stop the aromatase reaction and extract the steroids using an organic solvent (e.g., ethyl acetate or diethyl ether). Evaporate the solvent and reconstitute the residue in the mobile phase.

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

-

Inject the prepared sample onto the column.

-

Run a gradient of increasing acetonitrile concentration to elute the steroids. A typical gradient might be from 30% to 70% acetonitrile over 20-30 minutes.

-

Monitor the elution profile at a suitable wavelength for steroid detection (e.g., 240 nm).

-

-

Quantification:

-

Identify the peak corresponding to 19-OHA by comparing its retention time with that of the 19-OHA standard.

-

Integrate the peak area of the 19-OHA peak.

-

Create a standard curve by injecting known concentrations of the 19-OHA standard and plotting peak area versus concentration.

-

Determine the concentration of 19-OHA in the sample by interpolating its peak area on the standard curve.

-

Conclusion

The synthesis of this compound is the initial and a potentially rate-limiting step in the conversion of androgens to estrogens by aromatase. The distributive nature of this enzyme allows for the release of 19-OHA, suggesting it may have biological functions of its own. A thorough understanding of the biochemical pathways, enzyme kinetics, and regulatory mechanisms governing 19-OHA production is essential for researchers in steroid biology and for the development of novel therapeutic agents targeting estrogen-dependent diseases. The experimental protocols detailed in this guide provide a robust framework for the accurate measurement and study of this important intermediate.

References

- 1. Signaling pathways regulating aromatase and cyclooxygenases in normal and malignant breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Follicle-stimulating hormone/cAMP regulation of aromatase gene expression requires β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aromatase Expression in the Ovary: Hormonal and Molecular Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation by follicle-stimulating hormone of the synthesis of aromatase cytochrome P-450 in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

19-Hydroxyandrostenedione: A Pivotal Intermediate in Steroidogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxyandrostenedione (19-OH-A4) is a critical, yet often overlooked, intermediate in the biosynthesis of estrogens from androgens. Catalyzed by the aromatase enzyme complex (CYP19A1), the conversion of androstenedione to estrone proceeds through a three-step oxidative process, with 19-OH-A4 being the first and most stable intermediate. While its role as a precursor is well-established, emerging evidence suggests that 19-OH-A4 is not merely a transient molecule but a bioactive steroid that can dissociate from the enzyme and exert its own physiological effects. This technical guide provides a comprehensive overview of the role of this compound in steroidogenesis, detailing its biosynthetic pathway, the kinetic parameters of its formation and conversion, and its presence in various human tissues. Furthermore, this document outlines detailed experimental protocols for the quantification of 19-OH-A4, offering a valuable resource for researchers in endocrinology, oncology, and drug development.

Introduction

The conversion of C19 androgens to C18 estrogens is a fundamental process in vertebrate physiology, essential for sexual development, reproductive function, and bone health. This irreversible reaction is catalyzed by aromatase (CYP19A1), a member of the cytochrome P450 superfamily. The aromatization of androstenedione to estrone involves three successive oxidation steps at the C19 methyl group. The first of these steps is the hydroxylation of androstenedione to form this compound.[1][2]

While the subsequent conversion of 19-OH-A4 to 19-oxo-androstenedione and finally to estrone is crucial for estrogen production, the intermediate itself can be released from the aromatase enzyme complex.[2] This dissociation allows 19-OH-A4 to be detected in various tissues and circulation, suggesting that it may have intrinsic biological activities or serve as a marker for aromatase activity and estrogen biosynthesis.[2][3] Understanding the kinetics, tissue distribution, and physiological relevance of 19-OH-A4 is therefore of significant interest for researchers studying steroid-related pathologies and developing novel therapeutic interventions.

The Steroidogenic Pathway of this compound

The biosynthesis of this compound is an integral part of the canonical pathway of estrogen synthesis. The process begins with androstenedione, a C19 steroid produced in the adrenal glands and gonads.

Figure 1: The Aromatization Pathway of Androstenedione to Estrone.

The conversion of androstenedione to estrone is a three-step process, with this compound being the first hydroxylated intermediate.[1] This reaction is catalyzed by the aromatase enzyme (CYP19A1).[1]

Quantitative Data

The following tables summarize the available quantitative data regarding the kinetic parameters of aromatase and the concentrations of this compound in various human tissues and physiological states.

Table 1: Kinetic Parameters of Human Aromatase (CYP19A1)

| Substrate/Ligand | Parameter | Value | Reference |

| Androstenedione | Km | 16 nM | [4] |

| Vmax | 65 nmol/min/mg | [4] | |

| Kd | 0.13 µM | [2] | |

| This compound | Kd | 1.5 µM | [2] |

| 19-Oxoandrostenedione | Kd | 3.6 µM | [2] |

| Estrone | Kd | 4.0 µM | [2] |

Table 2: Concentrations of this compound in Human Tissues and Fluids

| Tissue/Fluid | Condition | Concentration | Reference |

| Adrenal Vein Plasma | Basal | 157 ± 96.2 nmol/L | [2] |

| After ACTH Stimulation | 811 ± 260 nmol/L | [2] | |

| Ovarian Vein Plasma | Mid-follicular Phase | 1.20 ± 0.16 ng/mL | [1] |

| Mid-luteal Phase | 0.78 ± 0.18 ng/mL | [1] | |

| Peripheral Venous Serum | First Trimester | 225 ± 72 pg/mL | [3] |

| Second Trimester | 656 ± 325 pg/mL | [3] | |

| Third Trimester | 1,518 ± 544 pg/mL | [3] | |

| At Delivery | 1,735 ± 684 pg/mL | [3] | |

| Peripheral Plasma | Normal Subjects | 117 ± 33 pmol/L | [5] |

| Cushing's Disease | 323 ± 193 pmol/L | [5] | |

| Testicular Vein Blood (Porcine) | Mature Boar | Detected | [6] |

Note: Data from porcine studies are included as an indication of gonadal production, though direct human testicular concentrations were not found in the reviewed literature.

Experimental Protocols

Accurate quantification of this compound is crucial for research and clinical applications. The following sections provide detailed methodologies for its analysis.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for steroid analysis due to its high sensitivity and specificity.

References

- 1. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Characterization of Human Adrenal Steroidogenesis During Fetal Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Secretion of this compound and 19-hydroxytestosterone by porcine Leydig cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Circulating 19-Hydroxyandrostenedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Circulating 19-hydroxyandrostenedione (19-OH-A4) is a critical intermediate in the biosynthesis of estrogens from androgens, a process catalyzed by the aromatase enzyme complex. While its role within steroidogenic tissues is well-established, the metabolic fate of 19-OH-A4 that enters the systemic circulation is multifaceted and of significant interest in endocrinology and drug development. This technical guide provides an in-depth exploration of the metabolic pathways of circulating 19-OH-A4, detailing its conversion to estrogens, conjugation for excretion, and the analytical methodologies employed to study these processes. Quantitative data are summarized, experimental protocols are detailed, and key pathways are visualized to offer a comprehensive resource for the scientific community.

Introduction

This compound (19-OH-A4) is a C19 steroid and a pivotal intermediate in the three-step enzymatic conversion of androstenedione to estrone, catalyzed by aromatase (CYP19A1).[1][2][3][4][5][6] This process is fundamental for estrogen production in various tissues, including the gonads, brain, adipose tissue, and placenta.[7] While a significant portion of 19-OH-A4 is rapidly converted to estrone within the aromatase complex, a fraction can dissociate and enter the bloodstream.[2][3][4][5][6] The metabolic fate of this circulating pool of 19-OH-A4 is crucial for understanding its potential systemic endocrine effects and for the development of targeted therapies, such as aromatase inhibitors.

This guide will delineate the primary metabolic routes of circulating 19-OH-A4, focusing on its peripheral aromatization and its conjugation for subsequent urinary excretion.

Metabolic Pathways of Circulating this compound

The metabolism of circulating 19-OH-A4 proceeds along two major pathways: further conversion to estrogens by peripheral tissues and conjugation in the liver and other tissues for elimination.

Peripheral Aromatization to Estrogens

Tissues outside of the primary steroidogenic glands, such as adipose tissue and skin, express aromatase and can convert circulating androgens and their intermediates into estrogens.[1] Intravenously administered radiolabeled 19-OH-A4 has been shown to be converted to estrogens, which are then excreted in the urine.[1] The fractional conversion of circulating 19-OH-A4 to estrone is comparable to that of androstenedione to estrone.[1][7] However, it is important to note that under normal physiological conditions, very little 19-OH-A4 produced during the aromatization of androstenedione is thought to enter the circulation.[1][7]

Conjugation and Excretion

The primary metabolic fate for the majority of circulating 19-OH-A4 is conjugation, which increases its water solubility and facilitates its excretion in the urine.[8] This process mainly involves glucuronidation and sulfation, likely occurring at the C-19 hydroxyl group.[8] The sulfate conjugate has been identified as the major urinary metabolite.[8] In contrast to many other steroids, reduction of the A-ring of 19-OH-A4 is a minor metabolic pathway.[8]

dot

Caption: Metabolic pathways of circulating this compound.

Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data on the plasma concentrations and metabolic conversion of 19-OH-A4.

Table 1: Plasma Concentrations of this compound (19-OH-A4)

| Population | Condition | Plasma 19-OH-A4 Concentration (pg/mL) | Reference(s) |

| Pregnant Women | First Trimester | 225 ± 72 | [9] |

| Second Trimester | 656 ± 325 | [9] | |

| Third Trimester | 1,518 ± 544 | [9] | |

| At Delivery | 1,735 ± 684 | [9] | |

| Hypertensive Pregnant Women | Second Trimester | 762 ± 349 | [9] |

| Third Trimester | 1,473 ± 491 | [9] |

Table 2: Urinary Excretion of this compound (19-OH-A4) Metabolites

| Parameter | Value | Subject Population | Reference(s) |

| % of Administered [3H]19-OH-A4 Rendered Soluble by β-glucuronidase | 11% | 3 Women | [1][8] |

| Major Urinary Metabolite | Sulfate-like conjugate | 3 Women | [1][8] |

Table 3: Conversion of Androstenedione to Estrone

| Parameter | Value (Males) | Value (Females) | Reference(s) |

| Conversion Ratio | 0.013 | 0.007 | [10] |

| Transfer Constant ([ρ]BB) | 1.35% | 0.74% | [10] |

Note: While the fractional conversion of 19-OH-A4 to estrone is reported to be similar to that of androstenedione to estrone, specific quantitative values for the direct conversion of circulating 19-OH-A4 were not available in the reviewed literature.

Experimental Protocols

The study of 19-OH-A4 metabolism relies on sophisticated analytical techniques. Below are detailed methodologies for key experiments.

In Vivo Metabolism Study Using Radiolabeled Steroids

This protocol describes a general approach for studying the in vivo metabolism of 19-OH-A4 in human subjects using radiolabeled tracers.

Objective: To determine the metabolic fate and urinary excretion products of circulating 19-OH-A4.

Methodology:

-

Subject Selection and Preparation:

-

Recruit healthy volunteers or specific patient cohorts.

-

Obtain informed consent and ethical approval.

-

Subjects should be in a controlled environment (e.g., metabolic ward).

-

-

Radiolabeled Steroid Administration:

-

Sample Collection:

-

Extraction and Analysis of Urinary Metabolites:

-

Initial Extraction: Perform an initial extraction of untreated urine with an organic solvent to assess for unconjugated metabolites.[1][8]

-

Enzymatic Hydrolysis (Glucuronides): Treat an aliquot of the urine with β-glucuronidase to cleave glucuronide conjugates. Extract the released steroids with an organic solvent.[1][8]

-

Solvolysis (Sulfates): The remaining aqueous phase is subjected to solvolysis (e.g., with perchloric acid in tetrahydrofuran) to cleave sulfate conjugates. Extract the released steroids.[1][8]

-

Chromatographic Separation: Separate the extracted steroids using techniques like column chromatography or high-performance liquid chromatography (HPLC).

-

Quantification: Use liquid scintillation counting to quantify the amount of ³H and ¹⁴C in each fraction.

-

Identification: Identify the metabolites by techniques such as isotopic dilution, gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

-

dot

Caption: Workflow for in vivo metabolism study of 19-OH-A4.

Quantification of this compound in Plasma by Mass Spectrometry

This section outlines a general protocol for the quantification of 19-OH-A4 in plasma or serum using GC-MS or LC-MS/MS.

Objective: To accurately measure the concentration of 19-OH-A4 in biological fluids.

Methodology:

-

Sample Preparation:

-

Derivatization (for GC-MS):

-

To increase volatility and improve chromatographic properties, derivatize the extracted steroids. A common method is trimethylsilylation (e.g., using BSTFA with 1% TMCS).[5]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

GC-MS: Use electron ionization (EI) and monitor characteristic ions for 19-OH-A4 and its internal standard in selected ion monitoring (SIM) mode for quantification.[9]

-

LC-MS/MS: Use electrospray ionization (ESI) and multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for 19-OH-A4 and its internal standard.[4]

-

-

Quantification:

-

Generate a calibration curve using known concentrations of 19-OH-A4.

-

Calculate the concentration of 19-OH-A4 in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

dot

Caption: Mass spectrometry workflow for 19-OH-A4 quantification.

Regulation of this compound Production

The production of 19-OH-A4 is intrinsically linked to the activity of aromatase. The regulation of aromatase expression and activity is complex and tissue-specific, involving various signaling pathways.

-

Cyclic AMP (cAMP) Pathway: In many tissues, including adipose and gonads, aromatase expression is stimulated by factors that increase intracellular cAMP levels, such as follicle-stimulating hormone (FSH) and prostaglandins (e.g., PGE₂).[8] This signaling cascade involves the activation of protein kinase A (PKA).

-

Protein Kinase C (PKC) Pathway: In some cellular contexts, the PKC pathway can also modulate aromatase activity.[2]

-

Growth Factors and Cytokines: Factors like epidermal growth factor (EGF) and transforming growth factor-beta (TGFβ) can also influence aromatase expression and activity in breast cancer cells and surrounding stromal cells.[8]

dot

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]

- 6. protocols.io [protocols.io]

- 7. protocols.io [protocols.io]

- 8. Metabolism of this compound in human subjects. Urinary excretion of conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serum level of this compound during pregnancy and at delivery determined by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Conversion of blood androgens to estrogens in normal adult men and women. | Semantic Scholar [semanticscholar.org]

In Vivo Conversion of Androstenedione to 19-Hydroxyandrostenedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of androstenedione to 19-hydroxyandrostenedione (19-OH-AD) represents the initial and a critical rate-limiting step in the biosynthesis of estrogens. This reaction is catalyzed by the enzyme aromatase (cytochrome P450 19A1), a key target in the development of therapies for hormone-dependent cancers. This technical guide provides an in-depth overview of the in vivo conversion process, including the underlying enzymatic mechanism, kinetic parameters, and detailed experimental protocols for its investigation. Furthermore, it elucidates the complex signaling pathways that regulate aromatase expression and activity, offering insights for novel therapeutic strategies.

Introduction

The enzymatic conversion of androgens to estrogens is a fundamental process in vertebrate physiology, impacting sexual development, reproduction, and various other physiological functions. The central enzyme in this pathway is aromatase (CYP19A1), a member of the cytochrome P450 superfamily. Aromatase catalyzes a three-step reaction sequence to convert C19 androgens, such as androstenedione and testosterone, into C18 estrogens.[1][2] The first of these sequential hydroxylations is the conversion of androstenedione to this compound.[2][3]

This compound is not merely a transient intermediate; it can dissociate from the enzyme complex and has been detected in various tissues, including the brain, ovaries, testes, and adrenal glands.[2] Emerging evidence suggests that 19-OH-AD may have intrinsic biological activities, including a potential role in hypertension.[2] Understanding the kinetics and regulation of this initial hydroxylation step is therefore crucial for comprehending estrogen biosynthesis and for the development of targeted therapies.

The Enzymatic Conversion Pathway

The conversion of androstenedione to this compound is a monooxygenase reaction catalyzed by aromatase, requiring NADPH and molecular oxygen.[4] The reaction involves the hydroxylation of the C19 methyl group of androstenedione. This is the first of three successive oxidative steps, followed by the formation of 19-oxoandrostenedione and subsequent aromatization of the A-ring to produce estrone.[1]

Quantitative Data

The kinetic parameters of the aromatase-catalyzed conversion of androstenedione can vary depending on the tissue source, species, and experimental conditions. Below is a summary of representative kinetic constants.

| Enzyme Source | Substrate | Km (nM) | Vmax (pmol/min/mg protein) | Reference |

| Human Placental Microsomes | [1β-³H]16α-Hydroxyandrostenedione | 650 | 34 | [5] |

| Purified Recombinant Human P450 19A1 | Androstenedione | Low micromolar | kcat of 0.06 s⁻¹ (for estrone formation) | [4] |

Note: Specific kinetic data for the direct formation of this compound from androstenedione is often reported as part of the overall reaction to estrone. The distributive nature of the enzyme allows for the release of the 19-hydroxy intermediate.[2][4]

Experimental Protocols

Radiometric Assay for Aromatase Activity

This assay measures aromatase activity by quantifying the release of ³H₂O from [1β-³H]-androstenedione during its conversion.[5][6]

Materials:

-

[1β-³H]-Androstenedione

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Tissue homogenate or microsomal fraction containing aromatase

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Prepare reaction tubes on ice, each containing phosphate buffer, the NADPH regenerating system, and the tissue preparation.

-

Initiate the reaction by adding [1β-³H]-androstenedione.

-

Incubate the tubes at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding chloroform and vortexing vigorously.

-

Centrifuge the tubes to separate the aqueous and organic phases.

-

Transfer a portion of the aqueous phase (containing ³H₂O) to a new tube.

-

Add dextran-coated charcoal to the aqueous phase to adsorb any remaining unincorporated tritiated steroid.

-

Centrifuge to pellet the charcoal.

-

Transfer the supernatant to a scintillation vial, add scintillation cocktail, and count the radioactivity.

-

Calculate aromatase activity based on the amount of ³H₂O formed per unit time and protein concentration.

HPLC Method for this compound Quantification

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify this compound from biological samples.[2]

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Acetonitrile

-

Water (HPLC grade)

-

This compound standard

-

Sample extract (e.g., from cell culture media or tissue homogenate)

Procedure:

-

Sample Preparation: Extract steroids from the biological matrix using an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). Evaporate the solvent and reconstitute the residue in the mobile phase.

-

HPLC Analysis:

-

Set up the HPLC system with a C18 column.

-

Use an isocratic or gradient mobile phase of acetonitrile and water. The exact ratio should be optimized for best separation.

-

Set the UV detector to a wavelength appropriate for detecting androstenedione and its metabolites (e.g., ~240 nm).

-

Inject the prepared sample and the this compound standard.

-

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. Quantify the amount of this compound by comparing the peak area of the sample to a standard curve generated with known concentrations of the standard.

GC-MS Method for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity for the identification and quantification of steroids.[2]

Materials:

-

GC-MS system

-

Capillary GC column suitable for steroid analysis (e.g., DB-5ms)

-

Derivatization reagent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

Sample extract

-

Internal standard (e.g., deuterated this compound)

Procedure:

-

Sample Preparation and Derivatization:

-

Extract steroids from the sample as described for HPLC.

-

To the dried extract, add the derivatization reagent and an internal standard.

-

Heat the mixture to facilitate the formation of trimethylsilyl (TMS) derivatives, which are more volatile and suitable for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a temperature program to separate the different steroid derivatives.

-

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions of the this compound-TMS derivative.

-

-

Quantification: Identify and quantify the this compound derivative based on its retention time and the ratio of its characteristic ions relative to the internal standard.

Regulation of Aromatase Expression and Activity

The in vivo conversion of androstenedione to this compound is tightly regulated at the level of aromatase gene expression and enzyme activity. Several signaling pathways have been identified to play a crucial role in this regulation.

Prostaglandin E₂ (PGE₂) Signaling

PGE₂ is a potent inducer of aromatase expression, particularly in breast cancer tissue.[7] It acts through its receptors (EP2 and EP4) to activate the cAMP/PKA pathway, leading to the phosphorylation of the CREB transcription factor.[8] Phosphorylated CREB, along with co-activators like p300, binds to the aromatase promoter region, enhancing gene transcription.[8]

Follicle-Stimulating Hormone (FSH) Signaling

In ovarian granulosa cells, FSH is a primary regulator of aromatase expression.[9][10] Binding of FSH to its receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA.[11][12] PKA then phosphorylates transcription factors, such as CREB and SF-1, which bind to the aromatase promoter and stimulate transcription.[9][12]

Protein Kinase C (PKC) Signaling

The PKC signaling pathway can also modulate aromatase expression.[13] Activation of PKC, for example by phorbol esters, can lead to the activation of downstream kinases like JNK and p38 MAPK.[13] These kinases can then phosphorylate various transcription factors that regulate aromatase gene expression. The specific effects of PKC activation can be cell-type specific.

Androgen Receptor (AR) Signaling

Androgens, acting through the androgen receptor, can also influence aromatase expression. In some tissues, androgens can upregulate aromatase expression, creating a positive feedback loop for estrogen production. The androgen-bound AR can act as a transcription factor, directly or indirectly modulating the expression of the aromatase gene. The interplay between androgen and estrogen signaling pathways is complex and tissue-dependent.

Conclusion

The in vivo conversion of androstenedione to this compound is a pivotal step in estrogen biosynthesis, catalyzed by aromatase. This technical guide has provided a comprehensive overview of this process, including quantitative data, detailed experimental protocols for its study, and the intricate signaling pathways that govern its regulation. A thorough understanding of these aspects is essential for researchers and drug development professionals working on endocrine-related diseases and aiming to develop novel therapeutic interventions targeting estrogen synthesis. The provided methodologies and pathway diagrams serve as a valuable resource for designing and interpreting experiments in this critical area of research.

References

- 1. Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QM/MM modeling of the hydroxylation of the androstenedione substrate catalyzed by cytochrome P450 aromatase (CYP19A1) [ouci.dntb.gov.ua]

- 4. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A radiometric assay method for aromatase activity using [1 beta-3H]16 alpha-hydroxyandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applicability of the product isolation and the radiometric aromatase assays for the measurement of low levels of aromatase: lack of aromatase activity in the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Estradiol Signaling at the Heart of Folliculogenesis: Its Potential Deregulation in Human Ovarian Pathologies [mdpi.com]

- 11. pnas.org [pnas.org]

- 12. FSH signaling pathways in immature granulosa cells that regulate target gene expression: Branching out from protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physiological Functions of 19-Hydroxyandrostenedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxyandrostenedione (19-OH-A4) is a C19 steroid that has long been recognized as a key intermediate in the biosynthesis of estrogens from androgens, a reaction catalyzed by the aromatase enzyme complex (CYP19A1).[1][2] Beyond its role as a metabolic intermediary, emerging evidence has illuminated a spectrum of physiological and pathophysiological functions attributable to 19-OH-A4 itself. This technical guide provides a comprehensive overview of the current understanding of 19-OH-A4, with a focus on its biosynthesis, metabolism, and diverse physiological roles. Detailed experimental protocols for its synthesis, measurement, and functional characterization are provided, alongside a compilation of relevant quantitative data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its complex biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, oncology, and drug development.

Introduction

This compound (19-OH-A4) is an oxygenated derivative of androstenedione, distinguished by the hydroxylation of the C19 methyl group.[1] Historically, its significance was primarily confined to its transient existence within the three-step aromatization process that converts androgens to estrogens.[2] However, studies have demonstrated that 19-OH-A4 is not merely a fleeting intermediate but can dissociate from the aromatase enzyme complex and exert its own biological effects.[1] Its presence has been detected in various tissues, including the adrenal glands, gonads, brain, and placenta, suggesting a broader physiological relevance.[1][3] This guide will delve into the multifaceted nature of 19-OH-A4, exploring its synthesis, metabolic fate, and its intriguing roles in hypertension and prostate cancer.

Biosynthesis and Metabolism

The primary pathway for 19-OH-A4 production is the first step of the aromatase-mediated conversion of androstenedione. This reaction is dependent on the aromatase P450 enzyme (CYP19A1) and its redox partner, NADPH-cytochrome P450 reductase.[1]

Biosynthesis Pathway

The biosynthesis of 19-OH-A4 from cholesterol involves a series of enzymatic reactions within steroidogenic tissues. The immediate precursor to 19-OH-A4 is androstenedione.

Metabolism

Once formed, 19-OH-A4 can either proceed through the subsequent steps of the aromatase reaction to form estrone or be released from the enzyme. Circulating 19-OH-A4 can undergo conjugation with glucuronic acid and sulfuric acid, facilitating its excretion.[4] The major urinary metabolite is the sulfate-like conjugate.[4]

Physiological Functions and Clinical Significance

Role in Hypertension

A significant body of evidence implicates 19-OH-A4 in the regulation of blood pressure. Studies in rat models have demonstrated that administration of 19-OH-A4 can induce a hypertensive state, particularly in the presence of mineralocorticoids like aldosterone.[5][6] It is proposed that 19-OH-A4 amplifies the sodium-retaining and hypertensinogenic effects of aldosterone.[5] The secretion of 19-OH-A4 from the adrenal cortex is regulated by both the renin-angiotensin system and adrenocorticotropic hormone (ACTH).[7]

Involvement in Prostate Cancer

Recent research has uncovered a novel role for 19-OH-A4 in the progression of prostate cancer. It has been identified as a potent agonist of the ectopically expressed olfactory receptor OR51E2, which is highly expressed in prostate cancer cells.[8][9] Activation of OR51E2 by 19-OH-A4 induces a neuroendocrine trans-differentiation of prostate cancer cells, a process associated with resistance to androgen deprivation therapy.[8][9] This signaling pathway leads to decreased cell viability and induction of cell cycle arrest.[9]

Presence and Potential Roles in Other Tissues

19-OH-A4 has been detected in various other tissues, suggesting a wider range of functions. In the gonads , its presence in testicular vein blood suggests a potential role in sperm motility.[1] In the ovaries , it is produced in granulosa cells, though its precise function remains to be elucidated.[1] During pregnancy , its levels increase, with the placenta being a significant source of its production.[10] Its presence in the brain also points towards potential neurosteroidal activities.[1]

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Plasma Concentrations of this compound in Humans

| Condition | Plasma Concentration (pg/mL) | Reference |

| Normal Pregnancy (1st Trimester) | 225 ± 72 | [10] |

| Normal Pregnancy (2nd Trimester) | 656 ± 325 | [10] |

| Normal Pregnancy (3rd Trimester) | 1,518 ± 544 | [10] |

| Normal Pregnancy at Delivery | 1,735 ± 684 | [10] |

| Hypertensive Pregnancy (2nd Trimester) | 762 ± 349 | [10] |

| Hypertensive Pregnancy (3rd Trimester) | 1,473 ± 491 | [10] |

Table 2: Effects of this compound on Blood Pressure in a Rat Model

| Treatment Group | Blood Pressure (mmHg) at Week 8 | Reference |

| Control | 139 ± 5 | [2] |

| Deoxycorticosterone acetate (DOCA) alone | 166 ± 7 | [2] |

| DOCA + 19-OH-A4 | 208 ± 12 | [2] |

Table 3: Receptor Activation Data

| Receptor | Agonist | EC50 | Reference |

| OR51E2 | This compound | 1.5 - 10 µM | [11] |

Experimental Protocols

Synthesis of Deuterium-Labeled this compound

Objective: To synthesize [7,7-²H₂]-19-hydroxyandrostenedione for use as an internal standard in mass spectrometry-based quantification.

Methodology: A five-step synthesis from unlabeled androstenediol diacetate. The key step involves the introduction of deuterium labels into the 7-keto compound using dichloroaluminum deuteride to produce [7-²H₂]androstenediol. This labeled intermediate is then converted to the final product through a series of reactions that preserve the deuterium labeling.[1]

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately measure the concentration of 19-OH-A4 in biological samples.

Methodology:

-

Sample Preparation: Serum samples are spiked with a known amount of deuterium-labeled 19-OH-A4 as an internal standard.

-

Extraction: Steroids are extracted from the serum using an organic solvent (e.g., diethyl ether).

-

Derivatization: The extracted steroids are derivatized to increase their volatility and improve their chromatographic properties. A common method is the formation of methyloxime-trimethylsilyl ether (MO-TMS) derivatives.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a capillary column and detected by the mass spectrometer operating in selected ion monitoring (SIM) mode. The ions monitored are specific to the derivatized 19-OH-A4 and its labeled internal standard.

-

Quantification: The concentration of endogenous 19-OH-A4 is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of 19-OH-A4.[10]

In Vivo Assessment of Hypertensive Effects in a Rat Model

Objective: To investigate the effect of 19-OH-A4 on blood pressure.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are unilaterally nephrectomized and provided with a 1% NaCl solution to drink to induce a salt-sensitive hypertensive state.[2]

-

Treatment Groups: Rats are divided into groups receiving weekly subcutaneous injections of: a) vehicle control (e.g., sesame oil), b) aldosterone, c) 19-OH-A4, and d) a combination of aldosterone and 19-OH-A4.[2]

-

Blood Pressure Measurement: Systolic blood pressure is measured weekly using a non-invasive tail-cuff method.[2]

-

Data Analysis: Blood pressure readings are compared between the different treatment groups over the course of the study to determine the effect of 19-OH-A4 alone and in combination with aldosterone.[2]

In Vitro Prostate Cancer Cell Viability Assay

Objective: To assess the effect of 19-OH-A4 on the viability of prostate cancer cells.

Methodology:

-

Cell Culture: LNCaP human prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. For experiments, cells are often switched to a medium with charcoal-stripped serum to remove endogenous steroids.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of 19-OH-A4 or a vehicle control.

-

Viability Assessment: After a defined incubation period (e.g., 4 days), cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.[12]

-

Data Analysis: Luminescence is measured using a plate reader, and the results are expressed as a percentage of the vehicle-treated control. Dose-response curves can be generated to determine the EC50 of 19-OH-A4 on cell viability.[12]

Conclusion

This compound, once considered solely an intermediate in estrogen biosynthesis, is now recognized as a bioactive steroid with distinct physiological functions. Its roles in the potentiation of hypertension and the modulation of prostate cancer cell fate highlight its clinical relevance and potential as a therapeutic target. The detailed methodologies and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the intricate biology of this fascinating molecule. Future investigations are warranted to fully elucidate its mechanisms of action in various tissues and its potential contributions to other physiological and pathological processes.

References

- 1. This compound as a new hypertensinogenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound amplifies the hypertensive action of mineralocorticoids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genome.ucsc.edu [genome.ucsc.edu]

- 4. LNCaP Clone FGC Cell Culture: A Comprehensive Guide [procellsystem.com]

- 5. Serum level of this compound during pregnancy and at delivery determined by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]